molecular formula C12H23N3O B15263666 1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one

1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one

Cat. No.: B15263666
M. Wt: 225.33 g/mol
InChI Key: UHJJZEOOQIQQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-methylpiperidin-2-one with piperidin-3-ylmethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-methyl-5-(piperidin-3-ylmethylamino)piperidin-2-one

InChI

InChI=1S/C12H23N3O/c1-15-9-11(4-5-12(15)16)14-8-10-3-2-6-13-7-10/h10-11,13-14H,2-9H2,1H3

InChI Key

UHJJZEOOQIQQMR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)NCC2CCCNC2

Origin of Product

United States

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